2-Amino-5-[3-(benzyloxy)phenyl]pyridine
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Overview
Description
2-Amino-5-[3-(benzyloxy)phenyl]pyridine is a chemical compound with the molecular formula C18H16N2O and a molecular weight of 276.34 g/mol It is characterized by the presence of an amino group at the 2-position and a benzyloxyphenyl group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(benzyloxy)benzaldehyde and 2-aminopyridine.
Condensation Reaction: The key step involves a condensation reaction between 3-(benzyloxy)benzaldehyde and 2-aminopyridine in the presence of a suitable catalyst and solvent. Commonly used catalysts include acids or bases, and solvents such as ethanol or methanol.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[3-(benzyloxy)phenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Amino-5-[3-(benzyloxy)phenyl]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine involves its interaction with specific molecular targets and pathways. The amino and benzyloxy groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzoic acid: A compound with similar structural features but different functional groups.
5-(3-Phenylmethoxyphenyl)pyridin-2-amine: Another compound with a similar pyridine core and benzyloxyphenyl group.
Uniqueness
2-Amino-5-[3-(benzyloxy)phenyl]pyridine is unique due to its specific combination of functional groups and structural arrangement.
Properties
IUPAC Name |
5-(3-phenylmethoxyphenyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-18-10-9-16(12-20-18)15-7-4-8-17(11-15)21-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPMZJBTPNAXJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CN=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602512 |
Source
|
Record name | 5-[3-(Benzyloxy)phenyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889951-20-6 |
Source
|
Record name | 5-[3-(Benzyloxy)phenyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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